molecular formula C7H7ClO2S B1444963 Methyl 2-chloro-2-(thiophen-3-yl)acetate CAS No. 1249784-85-7

Methyl 2-chloro-2-(thiophen-3-yl)acetate

Cat. No.: B1444963
CAS No.: 1249784-85-7
M. Wt: 190.65 g/mol
InChI Key: GJZACWNBGIHSOZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(thiophen-3-yl)acetate: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-chloro-2-(thiophen-3-yl)acetate typically begins with thiophene, a sulfur-containing heterocycle.

    Chlorination: Thiophene undergoes chlorination to introduce a chlorine atom at the 2-position, forming 2-chlorothiophene.

    Esterification: The chlorinated thiophene is then subjected to esterification with methyl acetate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-chloro-2-(thiophen-3-yl)acetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Methyl 2-hydroxy-2-(thiophen-3-yl)acetate.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: Used in studies to understand the interaction of thiophene derivatives with biological targets.

Industry:

    Material Science: Utilized in the development of organic semiconductors and conductive polymers.

    Corrosion Inhibitors: Employed in formulations to prevent corrosion in metal surfaces.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(thiophen-3-yl)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

  • Methyl 2-bromo-2-(thiophen-3-yl)acetate
  • Methyl 2-iodo-2-(thiophen-3-yl)acetate
  • Methyl 2-chloro-2-(furan-3-yl)acetate

Comparison:

  • Halogen Variants: Methyl 2-bromo-2-(thiophen-3-yl)acetate and Methyl 2-iodo-2-(thiophen-3-yl)acetate have similar structures but differ in the halogen atom. These differences can affect their reactivity and physical properties.
  • Heterocycle Variants: Methyl 2-chloro-2-(furan-3-yl)acetate contains a furan ring instead of a thiophene ring. This substitution can significantly alter the compound’s electronic properties and reactivity.

Methyl 2-chloro-2-(thiophen-3-yl)acetate stands out due to the unique properties imparted by the thiophene ring, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-chloro-2-thiophen-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZACWNBGIHSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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